molecular formula C11H18ClN3O2 B13501213 ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride

ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B13501213
M. Wt: 259.73 g/mol
InChI Key: VNFBNCVHYSRZCM-UHFFFAOYSA-N
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Description

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride is a heterocyclic compound combining a pyrazole core with a piperidine substituent and an ethyl carboxylate ester group. Its molecular formula is C₁₁H₁₈ClN₃O₂, with a molecular weight of 259.74 . The piperidine ring at the pyrazole’s 3-position introduces a basic nitrogen, while the ethyl ester at the 4-position contributes to its lipophilicity.

Properties

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

ethyl 5-piperidin-3-yl-1H-pyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14-10(9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3,(H,13,14);1H

InChI Key

VNFBNCVHYSRZCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2CCCNC2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride generally involves:

  • Synthesis or procurement of ethyl 1H-pyrazole-3-carboxylate as a key intermediate.
  • Introduction of the piperidin-3-yl substituent at the 3-position of the pyrazole ring.
  • Conversion to the hydrochloride salt to improve stability and handling.

Preparation of Ethyl 1H-pyrazole-3-carboxylate

Ethyl 1H-pyrazole-3-carboxylate is commonly synthesized via esterification of 1H-pyrazole-3-carboxylic acid with ethanol under acidic conditions. Several methods have been reported with variations in acid catalyst, temperature, and reaction time.

Reference Acid Catalyst Temperature Reaction Time Yield Notes
Ambeed (2020) Concentrated sulfuric acid 80 °C 2 hours 96% Simple reflux in ethanol with sulfuric acid, high yield
Ambeed (2020) Concentrated sulfuric acid 100 °C 4 hours 93% Inert atmosphere, reflux, followed by neutralization and extraction
Ambeed (2020) Concentrated sulfuric acid Reflux (overnight) ~12-20 hours 72-92% Longer reflux times with work-up involving neutralization and extraction

These procedures consistently use ethanol as solvent and sulfuric acid as catalyst, with yields ranging from 72% to 96%. The reaction typically involves refluxing the acid with ethanol, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate or dichloromethane to isolate the ester product.

Introduction of the Piperidin-3-yl Group

The key step to obtain ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate involves the substitution or coupling of the pyrazole ester with a piperidin-3-yl moiety. Specific literature on this exact substitution is limited, but related pyrazole-piperidine compounds have been prepared via:

  • Nucleophilic substitution reactions using piperidine derivatives.
  • Reductive amination or coupling reactions under controlled conditions.
  • Use of protecting groups to ensure regioselectivity.

A patent (WO2016170545A1) describes processes for related pyrazole-piperidine compounds involving:

  • Reaction in solvents such as methanol, dichloromethane, or mixtures.
  • Use of bases like organic amines to facilitate substitution.
  • Formation of hydrochloride salts using hydrochloric acid sources such as gaseous hydrochloric acid or hydrochloric acid in solvents (e.g., ethanol-HCl).

While the patent focuses on related pyrazolo-pyrimidine derivatives, the solvent systems, acid-base conditions, and purification steps are applicable to the preparation of this compound.

Formation of Hydrochloride Salt

The hydrochloride salt is typically formed by treating the free base of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate with a hydrochloric acid source. Common methods include:

  • Bubbling dry hydrogen chloride gas into a solution of the free base.
  • Addition of hydrochloric acid dissolved in ethanol, isopropanol, or ethyl acetate.
  • Isolation of the salt by filtration or crystallization from suitable solvents.

This step improves compound stability, crystallinity, and handling properties.

Data Summary Table

Step Reagents and Conditions Yield (%) Notes
Esterification of 1H-pyrazole-3-carboxylic acid Ethanol, concentrated sulfuric acid, reflux 80-100 °C, 2-20 h 72-96 Acid-catalyzed Fischer esterification; neutralization and extraction required
Piperidin-3-yl substitution Piperidin-3-yl reagent, organic base, solvents (methanol, dichloromethane), room temp to 40 °C Not explicitly reported Requires controlled conditions for regioselectivity; often uses organic bases
Hydrochloride salt formation HCl gas or HCl in ethanol/isopropanol/ethyl acetate, room temp Quantitative Salt precipitation and filtration

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Reagents/ConditionsProductYieldNotes
2N NaOH, MeOH, reflux3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid82%Followed by acidification with HCl
HCl (aq), Δ Same as above75%Direct acid hydrolysis

The carboxylic acid derivative is a precursor for amidation or further functionalization .

Oxidation Reactions

The pyrazole ring and piperidine moiety participate in oxidation processes:

Pyrazole Ring Oxidation

Controlled oxidation modifies the pyrazole core:

Oxidizing AgentConditionsProductApplication
KMnO₄, H₂O RT, 4hPyrazole-4-carboxylic acidAntibiotic adjuvants
H₂O₂, Fe²⁺ catalyst60°C, 2hSulfone derivativesEnzyme inhibition

Piperidine Oxidation

The piperidine ring is oxidized to form N-oxide derivatives under mild conditions.

Nucleophilic Substitution

The pyrazole nitrogen and piperidine group undergo alkylation or arylation:

Reaction TypeReagents/ConditionsProductYield
N-Alkylation Alkyl halides, K₂CO₃, DMF 1-Alkyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylates65–88%
Sulfonation SO₃, DCMPiperidine-sulfonamide derivatives72%

Substitution at the pyrazole N-1 position enhances metabolic stability .

Amidation and Condensation

The ester or carboxylic acid forms amides or hydrazides, which are pharmacologically relevant:

ReactionReagents/ConditionsProductBiological Activity
Amidation NH₃, EDCl/HOBt Pyrazole-4-carboxamideAntibacterial synergy
Hydrazide Formation Hydrazine hydrate, EtOH Pyrazole-4-carbohydrazideAnticancer agents
Knoevenagel Condensation Aldehydes, piperidine α,β-Unsaturated ketonesEnzyme inhibition

Amidation with adamantane or aryl groups improves colistin synergy in antibiotic-resistant bacteria .

Ring-Opening and Cyclization

The piperidine ring participates in ring-opening reactions under strong acids, forming linear amines that re-cyclize into fused heterocycles.

Stability and Reactivity Trends

Key physicochemical properties influencing reactions:

PropertyValueImpact on Reactivity
SolubilityPolar solvents (DMF, EtOH)Facilitates nucleophilic substitutions
Stability in acidic mediaStable below pH 3Limits hydrolysis at low pH
Reactivity with GrignardLowEster group remains intact

Scientific Research Applications

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases, such as hypertension and neurological disorders.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural, physicochemical, and functional differences between the target compound and its analogs (Table 1).

Table 1. Structural and Functional Comparison of Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate Hydrochloride and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Functional Implications Reference
This compound C₁₁H₁₈ClN₃O₂ 259.74 Piperidin-3-yl at pyrazole 3-position; ethyl ester at 4-position Enhanced lipophilicity; potential prodrug (ester hydrolysis to carboxylic acid)
Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride C₁₁H₁₈ClN₃O₂ 259.74 Piperidin-3-yl at pyrazole 1-position Altered conformation; possible differences in target binding due to positional isomerism
Ethyl 4-piperidin-4-yl-1H-pyrazole-5-carboxylate hydrochloride C₁₁H₁₈ClN₃O₂ 259.73 Piperidin-4-yl at pyrazole 4-position; ester at 5-position Modified electronic distribution; potential steric effects
3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride C₁₀H₁₁BrClN 260.56 Carboxamide at pyrazole 4-position Increased metabolic stability (amide vs. ester); altered solubility
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives Varies Varies Trifluoromethyl substituent Enhanced lipophilicity and metabolic stability; reduced aqueous solubility
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate C₁₂H₁₁FNO₂ 220.22 4-Fluorophenyl at pyrazole 1-position Aromatic π-π stacking interactions; potential for CNS activity

Key Observations

Positional Isomerism :

  • The position of the piperidine substituent significantly impacts molecular conformation. For example, ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride (piperidine at 1-position) may exhibit distinct binding modes compared to the target compound (piperidine at 3-position) due to spatial rearrangement .

Functional Group Modifications: Replacing the ethyl ester with a carboxamide (3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride) enhances metabolic stability, as amides resist hydrolysis better than esters. The trifluoromethyl group in ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate derivatives introduces strong electron-withdrawing effects, which can enhance binding to hydrophobic enzyme pockets while reducing solubility .

Aromatic vs. Alicyclic Substituents :

  • Substituting piperidine with a fluorophenyl group (ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate ) shifts the interaction profile from hydrogen bonding (piperidine’s amine) to aromatic interactions (fluorophenyl’s π-system), which may alter target selectivity .

Synthetic Accessibility: Many analogs are synthesized via hydrazine-mediated cyclization (e.g., ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) or substitution reactions (e.g., piperidine introduction via nucleophilic displacement) .

Biological Activity

Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride (CAS No. 2248374-57-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C11H17N3O2
  • Molecular Weight : 223.27 g/mol
  • CAS Number : 2248374-57-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Pyrazole derivatives, in general, have been shown to exhibit a range of pharmacological effects:

  • Antitumor Activity : Pyrazole derivatives are recognized for their potential as antitumor agents. They exhibit inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in cancer proliferation pathways .
  • Anti-inflammatory Properties : These compounds can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Effects : Ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate has demonstrated activity against various bacterial strains, suggesting its utility in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of the piperidine moiety enhances the lipophilicity and bioavailability of the compound, which may contribute to its efficacy against specific targets. Research indicates that modifications on the pyrazole ring can significantly influence the compound's potency and selectivity .

Data Table: Biological Activities of this compound

Activity TypeTarget/PathwayObserved EffectReference
AntitumorBRAF(V600E), EGFRInhibition of tumor growth
Anti-inflammatoryCytokine productionReduction in inflammatory markers
AntimicrobialVarious bacterial strainsInhibition of bacterial growth

Case Studies

  • Antitumor Efficacy : In a study assessing various pyrazole derivatives, ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate showed promising results against specific cancer cell lines, demonstrating a dose-dependent reduction in cell viability when compared to control groups .
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly decreased levels of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
  • Antimicrobial Testing : A series of tests conducted against common pathogens showed that ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate exhibited notable antibacterial effects, particularly against Gram-positive bacteria, suggesting its application in antibiotic development .

Q & A

Q. What are the critical steps in designing a synthetic route for ethyl 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride?

  • Methodological Answer : A multi-step synthesis typically begins with coupling a pyrazole core (e.g., ethyl 3-amino-pyrazole-4-carboxylate) with a piperidine derivative. For example, condensation reactions using carbodiimide coupling agents or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in N,N-dimethylacetamide) are common . Purification via silica chromatography or recrystallization ensures product integrity. Reaction optimization should consider temperature (e.g., 80°C for 10 hours) and solvent polarity to minimize side products .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE: gloves, lab coat, goggles) during handling. Avoid contact with oxidizing agents or open flames due to potential decomposition into toxic gases (e.g., HCl, NOₓ) . Ventilation systems (fume hoods) are mandatory for aerosol prevention.

Q. What analytical techniques are essential for confirming identity and purity?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR to verify proton environments (e.g., piperidine CH₂ groups at δ 1.4–2.8 ppm) and carbonyl signals (C=O at ~170 ppm). LC-MS ([M+H]+ ion) confirms molecular weight .
  • Purity Assessment : HPLC with UV detection (e.g., 206 nm) achieves >98% purity. Quantify residual solvents (e.g., acetone) via GC-MS .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s reaction path search methods identify energy barriers for piperidine-pyrazole coupling, guiding solvent selection (polar aprotic vs. protic) and catalyst choice (e.g., Pd vs. Cu). Molecular dynamics simulations model steric effects in intermediates . Experimental validation via kinetic studies (e.g., rate constants under varying temperatures) refines computational models .

Q. What strategies resolve contradictions between theoretical predictions and experimental data?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR/X-ray crystallography (e.g., dihedral angles in piperidine-pyrazole conformation) with computational results .
  • Sensitivity Analysis : Test variables (e.g., pH, catalyst loading) to identify outliers. For instance, discrepancies in yield may arise from unaccounted moisture in solvents, requiring Karl Fischer titration for water quantification .

Q. What methodologies study the structure-activity relationships (SAR) of this compound?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute piperidine with morpholine or pyrrolidine to assess binding affinity changes (e.g., via SPR or radioligand assays).
  • Pharmacophore Modeling : Map electrostatic/hydrophobic interactions using software like Schrödinger’s Phase. Validate with in vitro assays (e.g., IC₅₀ in enzyme inhibition) .

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